molecular formula C19H25N3O4S B2849689 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-ethoxybenzenesulfonyl)piperidine CAS No. 1705879-82-8

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-ethoxybenzenesulfonyl)piperidine

Cat. No.: B2849689
CAS No.: 1705879-82-8
M. Wt: 391.49
InChI Key: UATYGUOJORKVDF-UHFFFAOYSA-N
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Description

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-ethoxybenzenesulfonyl)piperidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethoxyphenyl sulfonyl group, and a piperidinylmethyl group attached to an oxadiazole ring. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-ethoxybenzenesulfonyl)piperidine involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the oxadiazole ring, followed by the introduction of the cyclopropyl group and the piperidinylmethyl group. The final step involves the attachment of the ethoxyphenyl sulfonyl group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of catalysts, temperature control, and purification techniques.

Chemical Reactions Analysis

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-ethoxybenzenesulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments using water and acid or base catalysts.

Scientific Research Applications

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-ethoxybenzenesulfonyl)piperidine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-ethoxybenzenesulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-ethoxybenzenesulfonyl)piperidine can be compared with other similar compounds, such as:

    3-Cyclopropyl-5-((1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.

    3-Cyclopropyl-5-((1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole: The presence of a chlorine atom instead of an ethoxy group can significantly alter the compound’s reactivity and interactions.

    3-Cyclopropyl-5-((1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole: The fluorine atom can enhance the compound’s stability and influence its biological activity.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

3-cyclopropyl-5-[[1-(4-ethoxyphenyl)sulfonylpiperidin-3-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-2-25-16-7-9-17(10-8-16)27(23,24)22-11-3-4-14(13-22)12-18-20-19(21-26-18)15-5-6-15/h7-10,14-15H,2-6,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATYGUOJORKVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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